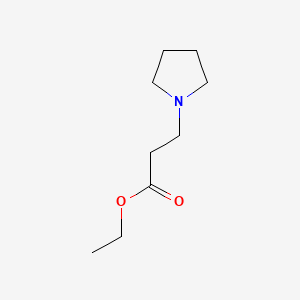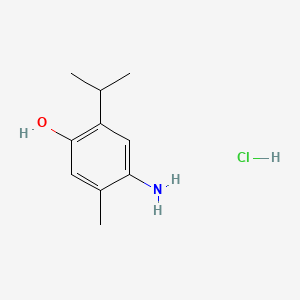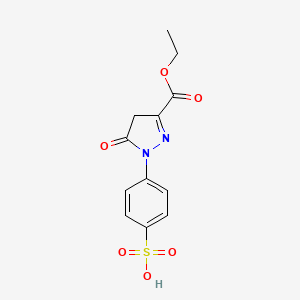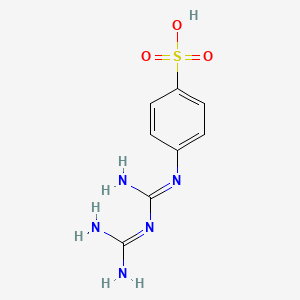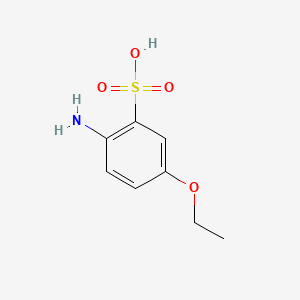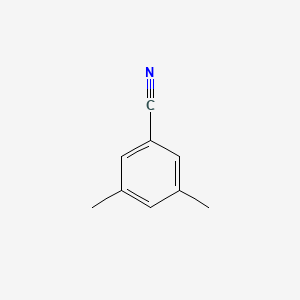
3,5-Dimethylbenzonitrile
概述
描述
. It is characterized by the presence of two methyl groups and a nitrile group attached to a benzene ring. This compound is a colorless liquid and is used in various chemical processes due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . Another method includes the dehydration of 3,5-dimethylbenzamide using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of microwave-promoted amination has been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3,5-Dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent.
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: Various substituted benzonitriles.
科学研究应用
3,5-Dimethylbenzonitrile has diverse applications in scientific research:
作用机制
The mechanism of action of 3,5-Dimethylbenzonitrile in organic synthesis involves its reaction with various reagents to form new chemical bonds and create desired products . In the context of its use in pharmaceuticals, such as etravirine, it acts by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus .
相似化合物的比较
3,5-Dimethyl-4-hydroxybenzonitrile: This compound has a hydroxyl group in addition to the methyl and nitrile groups, making it useful in different chemical reactions.
4-Hydroxy-3,5-dimethylbenzonitrile: Similar to the above, but with different reactivity due to the position of the hydroxyl group.
Uniqueness: 3,5-Dimethylbenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRLZLGVDDKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176986 | |
| Record name | 3,5-Dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22445-42-7 | |
| Record name | 3,5-Dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22445-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photophysical behavior of 4-Dimethylaminobenzonitrile (DMABN) and its derivatives?
A1: DMABN and its derivatives, including 4-Diethylaminobenzonitrile (DEABN) and 4-Dimethylamino-3,5-dimethylbenzonitrile (TMABN), exhibit a phenomenon known as dual fluorescence. This means they emit fluorescence at two different wavelengths when excited. This behavior is attributed to the formation of an intramolecular charge transfer (ICT) state, specifically a twisted ICT (TICT) state. [, ]
Q2: How does the structure of these molecules influence their charge transfer dynamics?
A2: Time-resolved spectroscopic studies reveal that the rate of ICT varies among these compounds. TMABN, with its pre-twisted dimethylamino group, exhibits the fastest ICT, followed by DEABN and then DMABN. [] This suggests that steric hindrance caused by the methyl groups in TMABN facilitates the twisting motion required for TICT state formation. [, ]
Q3: What experimental evidence supports the TICT model in these compounds?
A3: Several spectroscopic observations support the TICT model. Time-resolved infrared (TRIR) spectroscopy shows distinct C≡N stretching frequencies for the ICT state, resembling those observed in benzonitrile radical anions. Picosecond Kerr gated time-resolved resonance Raman (ps-K-TR3) spectra further reveal that the ICT state exhibits resonance enhancement patterns and vibrational modes consistent with a charge-separated species. Additionally, the transient absorption (TA) spectra of the ICT state bear a striking resemblance to the absorption spectrum of the benzonitrile radical anion. []
Q4: How does the solvent environment affect the ICT process in DMABN and TMABN?
A4: Time-resolved infrared spectroscopy studies demonstrate a significant solvent dependence on the ICT state of DMABN and TMABN. In polar protic solvents like butanol, hydrogen bonding interactions lead to the formation of two distinct ICT states - one hydrogen-bonded and the other similar to the ICT state observed in aprotic solvents. The kinetics of hydrogen bond formation align with typical dipolar solvation relaxation timescales. []
Q5: Beyond DMABN and its analogs, have there been other crystallographic studies on 3,5-dimethylbenzonitrile derivatives?
A5: Yes, various this compound derivatives, including etravirine (an anti-HIV compound), have been crystallized with different solvents (DMSO, 1,4-dioxane, N,N-dimethylacetamide). Researchers have used single-crystal X-ray diffraction to determine their structures and studied their intermolecular interactions through Hirshfeld surface analysis. []
Q6: What is the role of computational chemistry in understanding this compound derivatives?
A6: Density Functional Theory (DFT) calculations, coupled with experimental techniques like electron energy loss (EEL) spectroscopy, provide valuable insights into the electronic structure and excited state properties of aminobenzonitriles, including this compound derivatives like MMD. These calculations help assign observed singlet and triplet excited states and explore the impact of amino group twist angles on their energy levels. []
Q7: Are there any known solid-state phase transitions in this compound derivatives?
A7: Research indicates that several 4-aminobenzonitriles, including 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), 3,5-dimethyl-4-(methylamino)benzonitrile (MHD), and 4-amino-3,5-dimethylbenzonitrile (HHD), exhibit temperature-dependent solid-solid phase transitions. The crystal structures of these compounds, determined at different temperatures, reveal variations in molecular conformation and intermolecular interactions, such as hydrogen bonding patterns. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

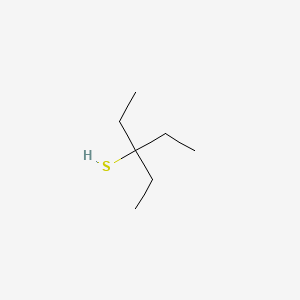




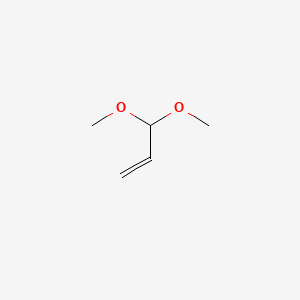
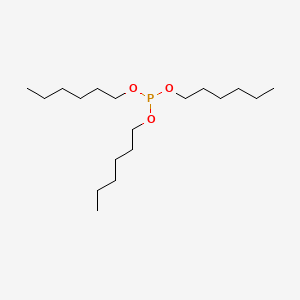
![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)

